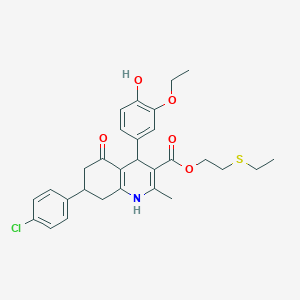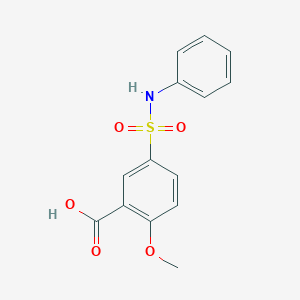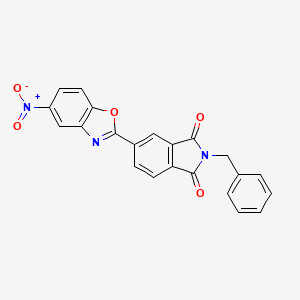
2-benzyl-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as NBQX, is a chemical compound that has been extensively studied for its potential therapeutic applications. NBQX is a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of excitatory signals in the central nervous system.
Mécanisme D'action
2-benzyl-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione is a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of excitatory signals in the central nervous system. By blocking the activity of this receptor, this compound reduces the transmission of excitatory signals and can help to prevent the overstimulation of neurons that can lead to neurological damage.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models of neurological disorders. These effects include the reduction of oxidative stress, the inhibition of apoptosis, and the suppression of inflammation. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-benzyl-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potency as an antagonist of the ionotropic glutamate receptor. This makes it a useful tool for studying the role of glutamate receptors in neurological disorders. However, one limitation of using this compound in lab experiments is that it can have off-target effects on other receptors, which can complicate the interpretation of results.
Orientations Futures
There are a number of potential future directions for research on 2-benzyl-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more selective glutamate receptor antagonists that can target specific subtypes of glutamate receptors. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in exploring the potential of this compound as a treatment for other neurological disorders beyond epilepsy, Parkinson's disease, and Alzheimer's disease.
Méthodes De Synthèse
2-benzyl-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Ullmann reaction, and the Suzuki-Miyaura coupling reaction. The most commonly used method for synthesizing this compound is the Pictet-Spengler reaction, which involves the condensation of 2-amino-3-methoxybenzoic acid with 2-nitrobenzaldehyde in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
2-benzyl-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-benzyl-5-(5-nitro-1,3-benzoxazol-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O5/c26-21-16-8-6-14(20-23-18-11-15(25(28)29)7-9-19(18)30-20)10-17(16)22(27)24(21)12-13-4-2-1-3-5-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAFWSWWNOVJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=C(O4)C=CC(=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5228935.png)
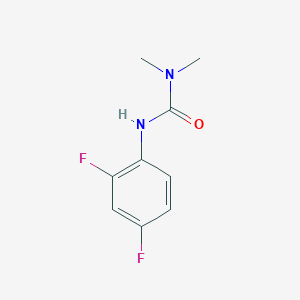
![4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]morpholine](/img/structure/B5228945.png)
![7-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5228946.png)
![2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl 2-methylbenzoate](/img/structure/B5228959.png)
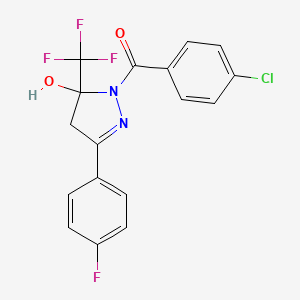

![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5228997.png)
![methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B5229005.png)
![11-(2-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5229008.png)

